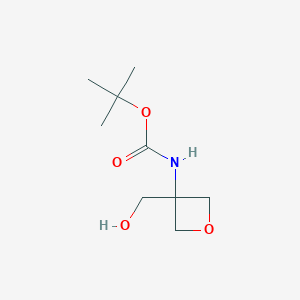
2,3,5,6-四氯酚
描述
2,3,5,6-Tetrachlorophenol (2,3,5,6-TCP) is a chlorinated derivative of phenol . It is a leaflet from ligroin or a light beige powder . It belongs to the class of substituted phenol compounds, which are widely used in industrial applications including the synthesis of pesticides, dyes, drugs, plastics, etc .
Synthesis Analysis
Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . The exact synthesis process of 2,3,5,6-Tetrachlorophenol is not detailed in the sources available.Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetrachlorophenol is C6H2Cl4O . The molecular weight is 231.89 g/mol .Physical And Chemical Properties Analysis
2,3,5,6-Tetrachlorophenol has a phenolic odor . It is insoluble in water but soluble in sodium hydroxide solutions and most organic solvents . It has a melting point of 115°C .科学研究应用
环境修复
2,3,5,6-四氯酚(TeCP)在环境修复中发挥着重要作用。一项研究表明,在五氯酚的电化学降解过程中形成了TeCP,五氯酚是一种有害的有机氯污染物,暗示了其在循环修复系统中的潜在用途 (Zamora-Garcia et al., 2017)。
化学反应和氢键研究
研究探讨了TeCP在各种化学反应中的行为。一项研究调查了TeCP和N,N-二甲基苯胺的氢键络合物中可逆的质子转移,为其分子相互作用提供了见解 (Ilczyszyn et al., 1989)。
微生物降解
已研究了厌氧微生物对TeCP的降解,特别是其转化为较少氯化联苯,表明其在生物修复过程中的作用 (Van Dort & Bedard, 1991)。
光降解途径
对TeCP的光降解进行了研究,研究显示在五氯酚的紫外辐射过程中形成了TeCP作为中间体。这突显了其在环境清理和降解途径理解中的潜在作用 (Suegara et al., 2005)。
配体合成中的应用
TeCP已被研究作为合成低配位磷中心的立体位阻系统的配体。这项研究对无机化学和材料科学领域做出了贡献 (Shah et al., 2000)。
生物修复增强
研究将脉冲电放电与生物修复相结合,以增强TeCP的降解,提出了一种创新的污染物处理方法 (Chauhan et al., 1999)。
高级氧化过程
TeCP的研究涉及通过各种高级氧化过程对其进行分解,为更高效和环保的降解方法提供了见解 (Benítez et al., 2000)。
多底物Monod动力学模型
使用多底物Monod动力学模型研究了包括TeCP在内的氯酚的同时降解,突显了生物降解过程中的复杂相互作用 (Durruty et al., 2011)。
光降解红外研究
使用红外光谱研究了TeCP的光降解,为环境监测和分析提供了宝贵数据 (Czaplicka & Kaczmarczyk, 2006)。
化学和电化学检测
通过新颖的化学和电化学方法增强了对TeCP的检测,暗示了在环境监测和分析中的应用 (Saby et al., 1997)。
安全和危害
作用机制
Target of Action
2,3,5,6-Tetrachlorophenol is a chlorinated derivative of phenol It has been suggested that it may interact with non-selective cation channels involved in the detection of pain and possibly also in cold perception .
Mode of Action
It has been proposed that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by 2,3,5,6-Tetrachlorophenol .
Biochemical Pathways
It has been shown that semiquinone radicals and chlorinated quinoid intermediates are produced during the degradation of 2,3,5,6-tetrachlorophenol by fenton reagents . These intermediates and radicals may interact with various biochemical pathways, potentially leading to the observed effects of the compound.
Pharmacokinetics
It is known that chlorophenols, in general, can persist for decades in the environment due to their resistance to microbiological degradation , suggesting that 2,3,5,6-Tetrachlorophenol may have a long half-life in biological systems.
Result of Action
It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action, efficacy, and stability of 2,3,5,6-Tetrachlorophenol can be influenced by various environmental factors. For instance, it has been found that 2,3,5,6-Tetrachlorophenol can generate strong intrinsic chemiluminescence during environmentally-friendly advanced oxidation processes . This suggests that the compound’s activity may be influenced by the presence of oxidizing agents in the environment. Furthermore, chlorophenols are known to persist in the environment due to their resistance to microbiological degradation , which could influence the compound’s long-term effects and stability.
生化分析
Biochemical Properties
2,3,5,6-Tetrachlorophenol has been found to interact with various enzymes and proteins. It acts at the sites of adenosine triphosphate production and decreases or blocks it without blocking the electron transport chain . This suggests that 2,3,5,6-Tetrachlorophenol may have a significant role in biochemical reactions, particularly those involving energy production.
Cellular Effects
The effects of 2,3,5,6-Tetrachlorophenol on cells are profound. It has been found to generate a particularly reactive intermediate; tetrachlorobenzoquinone (TCBQ) is a potent alkylating agent that reacts with cellular thiols at a diffusion-controlled rate . This suggests that 2,3,5,6-Tetrachlorophenol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,3,5,6-Tetrachlorophenol involves the production of chlorinated quinoid intermediates and semiquinone radicals during its degradation . The type and yield of these intermediates are well correlated with chemiluminescence generation, suggesting that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by 2,3,5,6-Tetrachlorophenol .
Temporal Effects in Laboratory Settings
It is known that it generates the strongest intrinsic chemiluminescence among all nineteen chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .
Dosage Effects in Animal Models
It is known that exposure to this compound may cause profuse sweating, intense thirst, abdominal pain, nausea, vomiting, diarrhea, cyanosis from methemoglobinemia, hyperactivity, stupor, blood pressure fall, hyperpnea, hemolysis, convulsions, collapse, coma, and pulmonary edema followed by pneumonia .
Metabolic Pathways
2,3,5,6-Tetrachlorophenol is rapidly absorbed and excreted following occupational exposure. Sulfation and glucuronidation are the main metabolic pathways of 2,3,5,6-Tetrachlorophenol .
Transport and Distribution
It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .
Subcellular Localization
It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .
属性
IUPAC Name |
2,3,5,6-tetrachlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWNKZNZRIAIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026101 | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets (from ligroin) or light beige powder. (NTP, 1992), Brown solid; [ICSC], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
327 °F at 23 mmHg (NTP, 1992), Sublimes | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, slightly soluble in water, soluble in ligroin., Solubility in water: poor | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.6 (60 °C) | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.0 | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000339 [mmHg], Vapor pressure, Pa at 100 °C: 130 | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Leaf, from ligroin | |
CAS RN |
935-95-5 | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 935-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrachlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW5F2W8SDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
237 to 241 °F (NTP, 1992), 115 °C | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,5,6-TETRACHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3,5,6-Tetrachlorophenol?
A1: 2,3,5,6-Tetrachlorophenol has a molecular formula of C6H2Cl4O and a molecular weight of 231.89 g/mol.
Q2: Is there spectroscopic data available for 2,3,5,6-Tetrachlorophenol?
A2: Yes, researchers have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and electrochemical detectors, to characterize and quantify 2,3,5,6-Tetrachlorophenol. [, , , , ]
Q3: How is 2,3,5,6-Tetrachlorophenol degraded in the environment?
A3: Anaerobic microorganisms play a key role in the reductive dechlorination of 2,3,5,6-Tetrachlorophenol. [, , ] This process can lead to the formation of less chlorinated phenols, such as 2,3,5-Trichlorophenol, which can be further degraded. [] Studies also suggest that combining pulse electric discharge with bioremediation can enhance the degradation of 2,3,5,6-Tetrachlorophenol. []
Q4: Can 2,3,5,6-Tetrachlorophenol be completely mineralized in the environment?
A4: Research indicates that the chlorine in 2,3,5,6-Tetrachlorophenol can be completely mineralized to chloride ions under UV irradiation. [] This process involves the formation of several intermediates, including 2,3,4,6-Tetrachlorophenol and 2,5-Dichlorophenol. []
Q5: Does the position of chlorine atoms in Tetrachlorophenols affect their degradation?
A5: Yes, studies show that the position of chlorine atoms influences the degradation of Tetrachlorophenols. For instance, in anaerobic sediment slurries, 2,4-Dichlorophenol-adapted communities preferentially remove ortho-chlorine from Pentachlorophenol, leading to the formation of 2,3,5,6-Tetrachlorophenol. []
Q6: What are the toxicological implications of 2,3,5,6-Tetrachlorophenol?
A6: 2,3,5,6-Tetrachlorophenol, like other chlorophenols, exhibits toxicity towards various organisms. Research has explored its effects on bacteria [], fish [], and willow trees. [] Studies indicate that the toxicity of 2,3,5,6-Tetrachlorophenol is primarily attributed to its non-ionic form, especially in acidic environments. []
Q7: How is 2,3,5,6-Tetrachlorophenol metabolized?
A7: Studies in rats demonstrate the biotransformation of 2,3,5,6-Tetrachlorophenol, primarily through reductive dechlorination and hydroxylation reactions. [, , ] These processes often lead to the formation of less chlorinated phenols and hydroquinones. [, ]
Q8: What types of microorganisms are involved in 2,3,5,6-Tetrachlorophenol degradation?
A8: Research has identified several bacterial species, including Flavobacterium sp. and Rhodococcus chlorophenolicus, capable of degrading 2,3,5,6-Tetrachlorophenol. [, , ] The degradation pathways often involve initial para-hydroxylation, followed by dechlorination steps. []
Q9: How is 2,3,5,6-Tetrachlorophenol analyzed in different matrices?
A10: Analytical techniques like HPLC and GC, coupled with various detectors such as UV, electrochemical, and mass spectrometry, are widely employed for 2,3,5,6-Tetrachlorophenol detection and quantification in diverse matrices, including water, sediment, and biological samples. [, , , ]
Q10: What are the applications of 2,3,5,6-Tetrachlorophenol analysis?
A11: The quantification of 2,3,5,6-Tetrachlorophenol is crucial for monitoring its presence in environmental samples, assessing the efficacy of bioremediation strategies, and evaluating potential risks to human and ecological health. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)

![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)







